molecular formula C15H15ClN2O3 B1450145 N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide CAS No. 1020058-56-3

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide

Cat. No.: B1450145
CAS No.: 1020058-56-3
M. Wt: 306.74 g/mol
InChI Key: SMQBKNRHVROXNC-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-amino-4-chlorophenol with an appropriate acylating agent under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 2-methoxyphenol in the presence of a suitable catalyst to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the methoxy group may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-chlorophenyl)-acetamide: Lacks the methoxyphenoxy group.

    N-(4-Chlorophenyl)-2-(2-methoxyphenoxy)-acetamide: Lacks the amino group.

    N-(3-Amino-4-chlorophenyl)-2-(phenoxy)-acetamide: Lacks the methoxy group.

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyphenoxy)-acetamide is unique due to the presence of both the amino and methoxyphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBKNRHVROXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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